molecular formula C13H9N3O4S B11769578 6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde

6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No.: B11769578
M. Wt: 303.30 g/mol
InChI Key: QZMADOIFOOUKKL-UHFFFAOYSA-N
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Description

6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound that belongs to the imidazo[2,1-b]thiazole family. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and an imidazo[2,1-b]thiazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which provides a rapid and efficient route to the desired product . The reaction conditions often include the use of polar aprotic solvents such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN) at reflux temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as catalyst-free synthesis and the use of microwave irradiation, are likely to be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is not fully understood. studies suggest that its biological activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit the activity of pantothenate synthetase, an enzyme involved in the biosynthesis of coenzyme A in Mycobacterium tuberculosis . Molecular docking studies have provided insights into the binding patterns and stability of the protein-ligand complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is unique due to the presence of both a methoxy and a nitro group, which can influence its reactivity and biological activity. The combination of these functional groups with the imidazo[2,1-b]thiazole core provides a versatile scaffold for the development of new compounds with diverse applications .

Biological Activity

6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the field of anticancer research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler imidazole and thiazole derivatives. A common method includes the use of ionic liquids as solvents to facilitate the reaction process, which enhances yields and purity of the final product .

Biological Activity

The biological activity of this compound has been explored primarily in terms of its cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cytotoxicity : The compound exhibits significant cytotoxic activity against murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and human cervix carcinoma cells (HeLa) with IC50 values ranging from 0.79 to 1.6 μM . This level of potency indicates a strong potential for further development as an anticancer agent.
  • Mechanism of Action : The cytotoxic effects are attributed to the induction of apoptosis, characterized by phosphatidylserine externalization and caspase-3 activation. These processes are critical markers of programmed cell death, suggesting that the compound triggers apoptotic pathways in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the imidazo[2,1-b]thiazole framework can significantly influence biological activity. For instance:

Compound VariationIC50 (μM)Cell LineMechanism of Action
6-(4-Methoxy-3-nitrophenyl) derivative0.79 - 1.6L1210, CEM, HeLaApoptosis via caspase activation
2-(4-Methoxybenzyl)-6-(2-oxo-chromen-3-yl) derivative0.24 - 1.72HL-60, U937Morphological changes; DNA fragmentation

These results indicate that specific substitutions on the phenyl ring or thiazole moiety can enhance or diminish cytotoxic effects .

Case Studies

Several studies have documented the biological evaluation of similar compounds within the imidazo[2,1-b]thiazole family:

  • Antileukemic Activity : A study synthesized a range of derivatives and found that certain compounds displayed potent antileukemic activity against HL-60 and U937 cell lines with IC50 values as low as 0.24 μM .
  • Anticancer Mechanisms : Research has shown that compounds similar to this compound can induce apoptosis through mitochondrial pathways, evidenced by cytochrome c release and activation of caspases during treatment .

Properties

Molecular Formula

C13H9N3O4S

Molecular Weight

303.30 g/mol

IUPAC Name

6-(4-methoxy-3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C13H9N3O4S/c1-20-11-3-2-8(6-9(11)16(18)19)12-10(7-17)15-4-5-21-13(15)14-12/h2-7H,1H3

InChI Key

QZMADOIFOOUKKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CSC3=N2)C=O)[N+](=O)[O-]

Origin of Product

United States

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